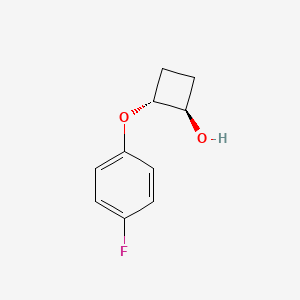

(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

Description

The Significance of Cyclobutanol (B46151) Derivatives in Contemporary Organic Chemistry

Cyclobutane (B1203170) derivatives are increasingly utilized in medicinal chemistry due to their distinctive structural and pharmacological properties. researchgate.netnih.govlifechemicals.com Unlike more flexible linear chains or larger cycloalkanes, the cyclobutane ring possesses significant ring strain, forcing it into a rigid, puckered conformation. nih.govpharmablock.com This inherent rigidity can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. pharmablock.com

The unique three-dimensional structure of the cyclobutane core offers novel opportunities for molecular design. nih.gov Cyclobutanol and its derivatives have been successfully employed to:

Act as conformational constraints: Locking a portion of a molecule into a specific orientation to optimize interactions with a receptor or enzyme active site. lifechemicals.com

Serve as bioisosteres: 1,3-disubstituted cyclobutanes, for example, have been explored as conformationally restricted replacements for propyl linkers. researchgate.net

Improve pharmacokinetic profiles: The introduction of a cyclobutane moiety can enhance metabolic stability by shielding susceptible parts of a molecule from enzymatic degradation. nih.gov

Fill hydrophobic pockets: The carbocyclic structure can effectively occupy hydrophobic regions within protein binding sites. nih.gov

The synthetic accessibility of cyclobutanol derivatives has also improved, allowing for their more facile incorporation into drug candidates. nih.gov Methods such as [2+2] cycloadditions and various ring-opening or ring-contraction reactions provide pathways to these valuable scaffolds. lifechemicals.comresearchgate.net Consequently, cyclobutane-containing compounds have emerged in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents. nih.govlifechemicals.com

Role of Defined Stereochemistry in Molecular Design and Functionality

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of critical importance in pharmaceutical chemistry. mhmedical.comslideshare.net The spatial configuration of a molecule is a primary determinant of its physical, chemical, and biological properties. patsnap.com This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with molecules that are mirror images of each other (enantiomers). patsnap.com

This principle can be understood through the following key points:

Chirality and Biological Recognition: Many drug molecules are chiral, meaning they are not superimposable on their mirror images. patsnap.com These different spatial isomers, or stereoisomers, can have vastly different interactions with biological targets, much like a key fits into a specific lock. mhmedical.compatsnap.com

Differential Biological Activity: One enantiomer of a chiral drug may be therapeutically beneficial, while the other could be inactive or, in some cases, contribute to undesirable effects. patsnap.com The thalidomide tragedy of the 1960s serves as a stark reminder of this, where one isomer was effective for morning sickness while the other caused severe birth defects. patsnap.com

Pharmacokinetic Effects: Stereochemistry influences not only how a drug acts on its target (pharmacodynamics) but also how the body processes the drug (pharmacokinetics). patsnap.com Enzymes involved in drug metabolism are often stereospecific, meaning they may process one enantiomer faster than the other, affecting the drug's concentration and duration of action in the body. slideshare.netpatsnap.com

Given these factors, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral compounds early in the drug development process. The ability to synthesize a single, desired stereoisomer (asymmetric synthesis) is a cornerstone of modern drug development, enabling the creation of more selective, potent, and safer medicines. patsnap.com

Contextualization of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol within Phenoxy-Substituted Cyclobutanol Chemistry

The compound This compound is a specific, stereochemically defined molecule that exemplifies the principles of modern scaffold design. Its structure can be deconstructed to understand its potential role and significance in organic synthesis and medicinal chemistry.

The synthesis of such stereochemically complex cyclobutanes often requires advanced synthetic strategies to control diastereoselectivity and enantioselectivity. nih.govnih.gov The phenoxy group, attached via an ether linkage, introduces an aromatic moiety that can participate in various non-covalent interactions, such as pi-stacking, while the fluorine atom on this ring brings in additional important properties. Fluorine is a common substituent in modern drug design because its high electronegativity can modulate the electronic properties of the molecule, potentially enhancing binding affinity to target proteins and improving metabolic stability by blocking sites susceptible to oxidative metabolism. chemrxiv.org

Therefore, this compound integrates several key features:

A conformationally rigid cyclobutane scaffold.

Defined trans stereochemistry, providing a precise 3D architecture.

A hydroxyl group that serves as a versatile synthetic handle for further elaboration.

A 4-fluorophenoxy group, a common motif in bioactive compounds for enhancing pharmacokinetic and pharmacodynamic properties.

This molecule serves as a valuable building block, combining the structural rigidity of the cyclobutane ring with the electronic and functional attributes of its substituents, making it a highly specific probe for investigating molecular interactions and a precursor for more complex, biologically active compounds.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁FO₂ |

| Molecular Weight | 182.19 g/mol |

| Stereochemistry | (1R,2R) - trans |

| Canonical SMILES | C1CC@HOC2=CC=C(C=C2)F |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thalidomide |

| 1,3-dimethylcyclohexane |

| Boceprevir |

| Nalbuphine |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-7-1-3-8(4-2-7)13-10-6-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQERXMRAOHITTR-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1r,2r 2 4 Fluorophenoxy Cyclobutan 1 Ol and Analogues

Retrosynthetic Analysis and Strategic Precursor Selection for the Cyclobutane (B1203170) Core

A logical retrosynthetic analysis of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol suggests several promising pathways. The C-O bond of the 4-fluorophenoxy ether is a primary disconnection point, leading back to the key intermediate, (1R,2R)-cyclobutane-1,2-diol, and 4-fluorophenol (B42351). The diol itself can be derived from the stereoselective reduction of a corresponding 2-hydroxycyclobutanone or an equivalent precursor.

Alternatively, the entire 1,2-disubstituted pattern can be envisioned as arising from a stereocontrolled functionalization of a cyclobutene (B1205218) precursor. This approach would involve the enantioselective formation of a cyclobutene, followed by a diastereoselective dihydroxylation or a related difunctionalization reaction.

A further disconnection of the cyclobutane ring itself points towards a [2+2] cycloaddition reaction as a powerful strategy for its construction. Key precursors for such a reaction could include a ketene (B1206846) or a ketene equivalent and an appropriate alkene. The challenge in this approach lies in controlling both the regioselectivity and the absolute and relative stereochemistry of the four-membered ring formation.

Strategic precursor selection is therefore critical. For a convergent synthesis, a chiral cyclobutanone (B123998) derivative, such as (R)-2-benzyloxycyclobutanone, presents an attractive starting point, as the existing stereocenter can direct the introduction of the second stereocenter. For cycloaddition strategies, the choice of chiral auxiliaries or catalysts is paramount to ensure high enantioselectivity.

Stereoselective Synthesis Approaches to the (1R,2R)-Cyclobutanol Core

The cornerstone of any successful synthesis of this compound is the stereocontrolled construction of the 1,2-disubstituted cyclobutanol (B46151) core. Several advanced methodologies have been developed to achieve this with high levels of stereoselectivity.

Asymmetric Catalysis in Cyclobutane Ring Formation

Asymmetric catalysis offers an elegant and atom-economical approach to chiral cyclobutanes. Transition metal catalysts, particularly those based on rhodium and iridium, have been shown to be effective in promoting enantioselective [2+2] cycloadditions and other cyclization reactions. For instance, iridium-catalyzed enantioselective C-H borylation of cyclobutanes can be a key step in introducing functionality with stereocontrol.

Another powerful strategy involves the enantioselective reduction of prochiral cyclobutanones. Catalysts such as those developed for asymmetric transfer hydrogenation, can afford chiral cyclobutanols with high enantiomeric excess. For example, a sequential enantioselective reduction followed by a diastereospecific C-H functionalization can install contiguous stereogenic centers on a cyclobutane ring. nih.gov

| Catalyst System | Reaction Type | Substrate | Product | ee (%) | Reference |

| RuCl(S,S)-Tsdpen | Asymmetric Transfer Hydrogenation | Substituted Benzocyclobutenones | Benzocyclobutenols | 88-99 | nih.gov |

| (S)-B-Me/BH3·Me2S | CBS Reduction | 3,3-Disubstituted Cyclobutanones | Cyclobutanols | 91-99 | nih.gov |

Diastereoselective Synthetic Pathways Utilizing Chiral Auxiliaries or Substrates

The use of chiral auxiliaries provides a robust method for directing the stereochemical outcome of cyclobutane ring formation. The auxiliary is temporarily attached to one of the reactants, influences the stereochemistry of the ring-forming reaction, and is subsequently removed. For example, a dioxolane chiral auxiliary derived from a chiral diol can be used to control the stereochemistry of a [2+2] cycloaddition reaction to form a chiral cyclobutanone with high diastereomeric excess. nih.gov

Starting from a chiral substrate is another effective strategy. For instance, the synthesis of a cyclobutane analogue of the antidepressant Milnacipran has been achieved by starting from phenylacetonitrile (B145931) and sequentially installing the two stereogenic centers. researchgate.net Similarly, the stereoselective synthesis of (1R,2R)-1-amino-2-hydroxycyclobutanecarboxylic acid has been accomplished starting from racemic 2-benzyloxycyclobutanone, where an asymmetric Strecker synthesis leads to separable diastereomeric nitriles. researchgate.net

| Chiral Auxiliary/Substrate | Reaction Type | Key Intermediate | Diastereomeric Excess/Ratio | Reference |

| Dioxolane Auxiliary | [2+2] Cycloaddition | Fused Cyclobutanone | >95% de | nih.gov |

| (R)-2-Benzyloxycyclobutanone | Asymmetric Strecker Synthesis | trans-Amino Nitrile | Good selectivity | researchgate.net |

Enantioselective Transformations for Absolute Configuration Control at C1 and C2

Controlling the absolute configuration at both C1 and C2 is paramount. Enantioselective transformations are employed to either set a single stereocenter which then directs the formation of the second, or to simultaneously establish both stereocenters.

A powerful approach involves the diastereoselective reduction of a chiral 2-substituted cyclobutanone. For example, the reduction of a 2-alkoxycyclobutanone can proceed with high diastereoselectivity, influenced by the steric and electronic nature of the alkoxy group and the choice of reducing agent. The use of bulky reducing agents often leads to the delivery of the hydride from the less hindered face, resulting in a specific diastereomer of the cyclobutanol.

Furthermore, dynamic kinetic asymmetric transformations (DYKAT) have emerged as a sophisticated method for the synthesis of enantioenriched cycloalkanes. This approach can convert racemic starting materials into a single enantiomer of the product with high selectivity. nih.gov

Introduction of the 4-Fluorophenoxy Moiety: Methodological Considerations and Optimization

With the stereochemically defined (1R,2R)-cyclobutane-1,2-diol or a suitable precursor in hand, the next critical step is the introduction of the 4-fluorophenoxy group. The Williamson ether synthesis and the Mitsunobu reaction are the two most prominent methods for this transformation.

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide on an aromatic ring. However, due to the low reactivity of aryl halides in nucleophilic aromatic substitution, this approach is generally less favorable for the synthesis of aryl ethers.

The Mitsunobu reaction, on the other hand, is exceptionally well-suited for this purpose. organic-chemistry.orgnih.gov It allows for the coupling of a primary or secondary alcohol with a nucleophile, such as 4-fluorophenol, under mild conditions. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center. Therefore, to obtain the desired (1R,2R) product, the starting material should be the corresponding (1R,2S)-cyclobutanol derivative where the C2 hydroxyl group is protected. The reaction of the C1 hydroxyl with 4-fluorophenol under Mitsunobu conditions would then proceed with inversion to give the correct (1R) stereochemistry.

Optimization of the Mitsunobu reaction is crucial to maximize the yield and minimize side products. Key parameters to consider include the choice of phosphine (B1218219) (e.g., triphenylphosphine), azodicarboxylate (e.g., DEAD or DIAD), solvent, and reaction temperature. The acidity of the nucleophile (4-fluorophenol) is also an important factor. youtube.combeilstein-journals.org

| Reaction | Reagents | Key Features | Reference |

| Mitsunobu Reaction | PPh3, DEAD/DIAD, 4-Fluorophenol | Mild conditions, Inversion of stereochemistry | organic-chemistry.orgnih.gov |

Optimization of Reaction Conditions and Yields in Scalable Synthesis of this compound

Transitioning a synthetic route from laboratory scale to a larger, scalable process presents a unique set of challenges. For the synthesis of this compound, optimization of each step is critical to ensure efficiency, cost-effectiveness, and safety.

Key areas for optimization include:

Catalyst Loading: In catalytic steps, minimizing the amount of expensive transition metal catalyst without compromising yield or stereoselectivity is a primary goal.

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants, especially in the Mitsunobu step, can reduce waste and simplify purification. ufv.br

Solvent Selection: Choosing appropriate solvents that are effective, safe, and easily removable is crucial for large-scale operations.

Reaction Time and Temperature: Optimizing these parameters can improve throughput and minimize the formation of degradation products.

Purification Methods: Developing robust crystallization or chromatographic methods that are amenable to large-scale production is essential to obtain the final product with high purity.

The synthesis of bioactive cyclobutane derivatives on a larger scale often requires addressing issues such as the handling of potentially hazardous reagents and the management of reaction exotherms. A thorough understanding of the reaction kinetics and thermodynamics is therefore essential for a safe and efficient scale-up. researchgate.netacs.org

Synthesis of Stereoisomers and Diastereomers of this compound for Comparative Academic Studies

A plausible and versatile key intermediate for the synthesis of all four stereoisomers is 2-(4-fluorophenoxy)cyclobutanone. This intermediate can be prepared through various methods, including the [2+2] cycloaddition of an appropriate ketene with an enol ether, followed by further functional group manipulations. The stereochemical outcome of the subsequent reduction of the ketone and the introduction of the hydroxyl group are critical steps in determining the final stereochemistry of the product.

The cis relationship between the hydroxyl and the phenoxy groups is often the thermodynamically favored product in the reduction of 2-substituted cyclobutanones. This is due to the directing effect of the substituent, which can sterically hinder one face of the molecule.

A general and effective method for the diastereoselective reduction of 3-substituted cyclobutanones to the corresponding cis-alcohols has been shown to be highly effective, irrespective of the steric bulk of the hydride reagent. This high selectivity is attributed to torsional strain, which favors the anti-facial approach of the hydride.

Proposed Synthetic Route:

Asymmetric Reduction: The synthesis of the enantiomerically pure cis-diastereomers can be achieved through the asymmetric reduction of 2-(4-fluorophenoxy)cyclobutanone. Chiral reducing agents, such as those used in Corey-Bakshi-Shibata (CBS) reductions or Noyori-type asymmetric transfer hydrogenations, are well-suited for this purpose. The choice of the enantiomer of the catalyst dictates which enantiomer of the product is formed.

Using an (S)-CBS catalyst would be expected to yield the (1S,2R)-alcohol, which, due to the priority rules, corresponds to the desired stereochemistry at one of the centers.

Conversely, an (R)-CBS catalyst would provide the (1R,2S)-alcohol.

Stereochemical Assignment: The absolute stereochemistry of the resulting alcohols would need to be confirmed using analytical techniques such as chiral chromatography, polarimetry, or X-ray crystallography of a suitable derivative.

| Step | Reaction | Reagents and Conditions | Expected Outcome | Stereochemistry |

| 1 | Asymmetric Reduction | 2-(4-fluorophenoxy)cyclobutanone, (S)-CBS catalyst, BH3·THF | Enantiomerically enriched cis-alcohol | (1S,2S) or (1R,2R) |

| 2 | Asymmetric Reduction | 2-(4-fluorophenoxy)cyclobutanone, (R)-CBS catalyst, BH3·THF | Enantiomerically enriched cis-alcohol | (1R,2R) or (1S,2S) |

The synthesis of the trans-diastereomers requires a method to invert the stereochemistry at one of the chiral centers. The Mitsunobu reaction is a powerful tool for achieving this transformation with a high degree of stereochemical control. This reaction proceeds via an SN2 mechanism, resulting in a clean inversion of configuration at the alcohol center.

Proposed Synthetic Route:

Preparation of cis-Precursors: The enantiomerically pure cis-alcohols, (1R,2R)- and (1S,2S)-2-(4-fluorophenoxy)cyclobutan-1-ol, are synthesized as described above.

Mitsunobu Inversion: Each of the cis-alcohols is then subjected to Mitsunobu conditions. This typically involves reaction with a carboxylic acid (such as benzoic acid or acetic acid), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction inverts the stereocenter of the alcohol.

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the desired trans-alcohol.

this compound would be converted to (1R,2S)-2-(4-fluorophenoxy)cyclobutan-1-ol.

(1S,2S)-2-(4-fluorophenoxy)cyclobutan-1-ol would be converted to (1S,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol.

| Starting Material | Step 1: Mitsunobu Reaction Reagents | Intermediate | Step 2: Hydrolysis Reagents | Final Product |

| (1R,2R)-isomer | Benzoic acid, PPh3, DEAD | (1R,2S)-2-(4-fluorophenoxy)cyclobutyl benzoate | NaOH, H2O | (1R,2S)-isomer |

| (1S,2S)-isomer | Benzoic acid, PPh3, DEAD | (1S,2R)-2-(4-fluorophenoxy)cyclobutyl benzoate | NaOH, H2O | (1S,2R)-isomer |

An alternative approach to the trans-diastereomers could involve a stereoselective synthesis that directly favors their formation, for instance, through a directed reduction of the precursor ketone where the directing group forces the hydride to attack from the syn-face. However, the Mitsunobu inversion of the more readily accessible cis-isomers often provides a more reliable and general route.

In cases where asymmetric synthesis is not feasible or provides products with insufficient enantiomeric purity, classical chiral resolution can be employed. This would typically involve the preparation of a racemic mixture of the cis or trans diastereomers, followed by reaction with a chiral resolving agent to form a pair of diastereomeric salts. These salts can then be separated by fractional crystallization, and the pure enantiomers can be recovered by removal of the resolving agent.

Chemical Transformations and Reactivity Profiling of 1r,2r 2 4 Fluorophenoxy Cyclobutan 1 Ol

Reactions at the Cyclobutan-1-ol Hydroxyl Group

The secondary alcohol functionality is a versatile handle for a variety of chemical transformations. Its position on a strained four-membered ring and its stereochemical relationship to the bulky 4-fluorophenoxy group are key factors influencing its reactivity.

Esterification and Etherification Reactions: Mechanistic Aspects and Stereochemical Implications

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation. Esterification can be achieved under various conditions, such as the acid-catalyzed Fischer esterification with a carboxylic acid, or by reaction with an acid chloride or anhydride (B1165640) in the presence of a base.

The mechanism of Fischer esterification involves the initial protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. chemguide.co.ukyoutube.com A crucial stereochemical point is that these reactions occur at the oxygen atom of the hydroxyl group. The C-O bond of the cyclobutanol (B46151) is not broken during the process. Consequently, the absolute configuration at the hydroxyl-bearing carbon (C-1) and the adjacent carbon (C-2) is expected to be fully retained. The (1R,2R) stereochemistry of the starting material would be preserved in the resulting ester or ether product.

Alternative esterification methods, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), also proceed without affecting the stereocenter. commonorganicchemistry.com

| Reagent | Catalyst/Base | Expected Product | Stereochemical Outcome |

|---|---|---|---|

| Acetic Anhydride | Pyridine | (1R,2R)-2-(4-fluorophenoxy)cyclobutyl acetate (B1210297) | Retention of configuration |

| Benzoyl Chloride | Triethylamine | (1R,2R)-2-(4-fluorophenoxy)cyclobutyl benzoate | Retention of configuration |

| Acetic Acid | Sulfuric Acid (cat.) | (1R,2R)-2-(4-fluorophenoxy)cyclobutyl acetate | Retention of configuration |

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol can be oxidized to the corresponding ketone, (R)-2-(4-fluorophenoxy)cyclobutan-1-one . A variety of oxidizing agents can be employed for this transformation. Mild reagents such as Dess-Martin periodinane or Swern oxidation conditions are often preferred for their selectivity and high yields in the oxidation of complex alcohols. researchgate.netconicet.gov.ar These reactions proceed without epimerization of the adjacent stereocenter at C-2.

More forceful oxidation conditions, particularly those involving peroxy acids (in a Baeyer-Villiger oxidation), could potentially lead to ring-opening of the resulting cyclobutanone (B123998), affording γ-lactone products. researchgate.net The regioselectivity of the Baeyer-Villiger oxidation of unsymmetrical ketones depends on the migratory aptitude of the adjacent carbon atoms.

The alcohol functionality itself is generally robust towards reduction. Catalytic hydrogenation or hydride reagents would typically not affect the hydroxyl group unless it is first converted into a leaving group.

| Oxidizing Agent | Expected Major Product | Reaction Type |

|---|---|---|

| Dess-Martin Periodinane | (R)-2-(4-fluorophenoxy)cyclobutan-1-one | Oxidation of secondary alcohol |

| Sodium Hypochlorite / Acetic Acid | (R)-2-(4-fluorophenoxy)cyclobutan-1-one or γ-butyrolactone derivative | Oxidation / Potential Baeyer-Villiger ring expansion researchgate.netkyoto-u.ac.jp |

| Ruthenium Tetroxide | (R)-2-(4-fluorophenoxy)cyclobutan-1-one | Oxidation of secondary alcohol |

Nucleophilic Substitution Reactions and Stereochemical Retention/Inversion at the Hydroxyl-Bearing Carbon

Nucleophilic substitution at the C-1 carbon requires the conversion of the hydroxyl group into a better leaving group, for instance, by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate).

Given that C-1 is a secondary carbon, the substitution reaction is highly likely to proceed via an SN2 mechanism. A hallmark of the SN2 reaction is the backside attack of the nucleophile relative to the leaving group. libretexts.orglibretexts.org This mechanistic pathway invariably leads to a complete inversion of configuration at the reaction center. pressbooks.publibretexts.orgyoutube.com

Therefore, if the hydroxyl group of this compound is converted to a good leaving group (e.g., -OTs), subsequent reaction with a nucleophile (e.g., azide, cyanide, or bromide) would result in the formation of a product with a (1S,2R) configuration. The stereocenter at C-2, which is not directly involved in the reaction, would remain unchanged.

| Reaction Sequence | Nucleophile | Expected Product Configuration | Mechanism |

|---|---|---|---|

| 1. TsCl, Pyridine 2. NaN3 | N3- | (1S,2R)-1-azido-2-(4-fluorophenoxy)cyclobutane | SN2 with Inversion libretexts.org |

| 1. PBr3 | Br- | (1S,2R)-1-bromo-2-(4-fluorophenoxy)cyclobutane | SN2 with Inversion |

| 1. MsCl, Et3N 2. NaCN | CN- | (1S,2R)-2-(4-fluorophenoxy)cyclobutane-1-carbonitrile | SN2 with Inversion |

Reactivity of the 4-Fluorophenoxy Moiety

The 4-fluorophenoxy group is an aromatic system subject to electrophilic aromatic substitution and, under specific conditions, metal-catalyzed cross-coupling reactions. The reactivity and regioselectivity are governed by the electronic properties of the ether oxygen and the fluorine atom.

Aromatic Substitution Reactions: Regioselectivity and Electronic Effects of the Fluorine Substituent

In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. numberanalytics.comlibretexts.org The ether oxygen is a strongly activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. libretexts.org The fluorine atom is a deactivating group due to its strong inductive electron withdrawal, but it is also ortho, para-directing because of resonance donation from its lone pairs. mnstate.eduresearchgate.net

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. libretexts.org Therefore, the ether oxygen will primarily control the regioselectivity. Since the para position is already occupied by the fluorine atom, electrophilic attack is expected to occur predominantly at the positions ortho to the ether oxygen (C-2' and C-6'). Substitution ortho to the fluorine (and meta to the ether) is expected to be a minor pathway.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br2, FeBr3 | (1R,2R)-2-(2-bromo-4-fluorophenoxy)cyclobutan-1-ol | Ether is a strong o,p-director libretexts.org |

| Nitration | HNO3, H2SO4 | (1R,2R)-2-(4-fluoro-2-nitrophenoxy)cyclobutan-1-ol | Dominant directing effect of the activating ether group youtube.com |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | (1R,2R)-2-(4-fluoro-2-acetylphenoxy)cyclobutan-1-ol | Steric hindrance may slightly favor the less hindered ortho position |

Metal-Catalyzed Cross-Coupling Reactions on the Aromatic Ring System

The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides challenging substrates for metal-catalyzed cross-coupling reactions. rsc.org Activation of the C-F bond typically requires harsh reaction conditions, highly electron-rich and sterically demanding ligands, or the presence of electron-withdrawing groups on the aromatic ring to lower the energy barrier for oxidative addition to the metal center (commonly palladium or nickel). nih.govrsc.org

The 4-fluorophenoxy group in the target molecule is part of an electron-rich aromatic system due to the ether oxygen, which makes C-F bond activation particularly difficult. While standard Suzuki, Stille, or Buchwald-Hartwig conditions are unlikely to be effective, specialized catalytic systems have been developed for the cross-coupling of unactivated aryl fluorides. nih.govmdpi.com These reactions often involve the use of specific phosphine (B1218219) ligands, bimetallic systems, or unconventional palladium catalysts. nih.govyoutube.com If a reaction were to occur, it would replace the fluorine atom with a new substituent, providing a pathway to further functionalize the aromatic ring.

| Reaction Type | Coupling Partner | Catalyst System (Illustrative) | Expected Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(0) with specialized phosphine ligand (e.g., SPhos, tBu3P) nih.govmdpi.com | (1R,2R)-2-(biphenyl-4-yloxy)cyclobutan-1-ol derivative |

| Sonogashira Coupling | Terminal alkyne | Specialized Pd catalyst, Cu(I) co-catalyst rsc.org | (1R,2R)-2-((4-(alkynyl)phenoxy)cyclobutan-1-ol derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst with hindered phosphine ligand nih.gov | (1R,2R)-2-((4-aminophenoxy)cyclobutan-1-ol derivative |

Cyclobutane (B1203170) Ring Chemistry and Transformations

The reactivity of this compound is anticipated to be dominated by transformations that alleviate the inherent strain of the four-membered ring. This strain arises from non-ideal bond angles, which are approximately 90° rather than the optimal 109.5° for sp³ hybridized carbon atoms.

Ring-Opening Reactions: Mechanistic Investigations and Product Diversification

Ring-opening reactions of cyclobutanes are common, driven by the release of ring strain. For this compound, both acid- and base-catalyzed, as well as thermal or photochemical, ring-opening pathways can be postulated.

Under acidic conditions, protonation of the hydroxyl group would form a good leaving group (water), leading to the formation of a cyclobutyl cation. This cation could then be attacked by a nucleophile, resulting in a ring-opened product. The regioselectivity of this cleavage would be influenced by the stability of the resulting carbocation intermediates.

Alternatively, in the presence of a strong base, deprotonation of the hydroxyl group could initiate a ring-opening cascade, particularly if the phenoxy group can act as a leaving group under certain conditions or if an intramolecular rearrangement is facilitated.

The diversity of potential products from these reactions is significant. Depending on the reagents and conditions, one could envision the formation of substituted butenes, butanals, or even cyclopentyl derivatives through subsequent rearrangements.

Hypothetical Product Diversification from Ring-Opening Reactions

| Reaction Conditions | Proposed Mechanism | Potential Product Class | Illustrative Product |

| H₃O⁺, heat | Acid-catalyzed C-C bond cleavage | Substituted butenal | 4-(4-fluorophenoxy)but-2-enal |

| NaH, then heat | Base-initiated fragmentation | Substituted butene | 1-(4-fluorophenoxy)but-3-en-2-ol |

| Pd/C, H₂ | Hydrogenolysis | Substituted butane | 1-(4-fluorophenoxy)butan-2-ol |

This table presents hypothetical outcomes based on general principles of cyclobutane chemistry.

Rearrangement Reactions Involving the Cyclobutane Scaffold and Associated Mechanistic Pathways

Carbocationic intermediates, such as those formed under acidic conditions, are prone to rearrangement. In the case of the cyclobutyl cation derived from this compound, a Wagner-Meerwein type rearrangement could occur. msu.eduyoutube.com This could involve a 1,2-hydride or 1,2-alkyl shift, leading to a more stable carbocation.

One plausible rearrangement is a ring expansion to a cyclopentyl cation. youtube.com This process would be thermodynamically favorable due to the relief of ring strain. The subsequent capture of this cation by a nucleophile would yield a substituted cyclopentanol. The stereochemistry of the starting material would likely influence the stereochemical outcome of the rearranged product.

Another possibility is a ring contraction to a cyclopropylmethyl cation, which is known to have unique stability and reactivity. However, ring expansion is generally a more common pathway for cyclobutanol derivatives.

Strain-Release Driven Reactivity and Stereochemical Consequences

The high ring strain of the cyclobutane ring is a primary driving force for its reactivity. researchgate.net Any reaction that leads to the opening of the ring will be energetically favorable. This principle of strain-release driven reactivity is fundamental to understanding the chemical behavior of this compound. researchgate.netnih.govrsc.org

The stereochemistry of the substituents on the cyclobutane ring plays a crucial role in directing the outcome of these reactions. In this compound, the trans relationship between the hydroxyl and fluorophenoxy groups will dictate the facial selectivity of approaching reagents and influence the conformational preferences of any reactive intermediates.

For instance, in a concerted ring-opening reaction, the stereochemical information from the starting material can be transferred to the product according to the principles of orbital symmetry (Woodward-Hoffmann rules). illinois.edursc.org While these rules are most strictly applied to pericyclic reactions, they provide a framework for predicting the stereochemical course of many concerted transformations. In non-concerted, stepwise reactions proceeding through intermediates, the stereochemical outcome may be less predictable, potentially leading to a mixture of diastereomers. However, the existing stereocenters can still exert significant stereocontrol. acs.org

Hypothetical Stereochemical Outcomes of Strain-Release Reactions

| Reaction Type | Proposed Intermediate | Expected Stereochemical Outcome |

| Solvolysis in acidic media | Planar carbocation | Racemization or partial retention of configuration |

| SN2-type ring opening | Inversion of configuration at the reaction center | Specific diastereomer formed |

| Thermal electrocyclic ring opening | Concerted transition state | Conrotatory or disrotatory product based on orbital symmetry |

This table presents hypothetical outcomes based on general principles of stereochemistry in cyclobutane reactions.

Derivatization Strategies and Analogue Synthesis from the 1r,2r 2 4 Fluorophenoxy Cyclobutan 1 Ol Scaffold

Design Principles for Systematic Structural Analogues of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol

The design of systematic structural analogues of this compound is guided by several key principles aimed at optimizing its pharmacological profile. The inherent rigidity of the cyclobutane (B1203170) ring is a significant feature, as it reduces the number of possible conformations, which can lead to a decrease in the entropic penalty upon binding to a biological target. nih.gov The puckered nature of the cyclobutane core provides a distinct three-dimensional arrangement of its substituents, which can be exploited for precise interactions within a binding pocket. nih.gov

A primary design strategy involves exploring the chemical space around the core scaffold through systematic modifications. This includes altering the electronic properties, lipophilicity, and steric bulk of the molecule. The introduction of a cyclobutane fragment is a recognized strategy to achieve conformational restriction. lifechemicals.com By replacing more flexible linkers with a 1,2-disubstituted cyclobutane, the spatial orientation of key functional groups can be precisely controlled.

Furthermore, the principles of isosteric and bioisosteric replacement are central to the design of analogues. For instance, the 4-fluorophenoxy group can be replaced with other substituted aromatic or heteroaromatic rings to probe for additional interactions with the target protein. The fluorine atom itself is a common modification in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity. nih.gov Therefore, exploring alternative halogen substitutions or other electron-withdrawing or -donating groups on the phenyl ring is a logical design approach.

The design of analogues also considers the potential for the scaffold to serve as a building block for more complex molecules. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the incorporation of the this compound motif into larger molecular architectures. nih.gov This approach can lead to the development of hybrid molecules with dual or synergistic biological activities. researchgate.net

Systematic Modification of the Cyclobutanol (B46151) Core Structure

Systematic modification of the cyclobutanol core of this compound offers a pathway to novel analogues with potentially improved properties. These modifications can range from simple functional group transformations to more complex skeletal rearrangements.

One approach to core modification is the oxidation of the secondary alcohol to a ketone, yielding a cyclobutanone (B123998) derivative. This transformation not only changes the electronic and steric properties of the molecule but also provides a new reactive center for further derivatization, such as the introduction of substituents at the alpha-position to the carbonyl group. mdpi.com

Ring expansion and contraction strategies can also be employed to alter the size of the carbocyclic ring. For instance, ring expansion of cyclobutanone derivatives can lead to cyclopentanone structures, while ring contraction could potentially yield cyclopropane-containing analogues. mdpi.com These modifications significantly alter the geometry and strain of the core structure, which can have a profound impact on biological activity.

Another avenue for core modification is the introduction of additional substituents onto the cyclobutane ring. This can be achieved through various synthetic methodologies, including C-H functionalization, which allows for the direct installation of functional groups onto the carbocyclic framework. acs.org The strategic placement of substituents can be used to probe specific interactions within a biological target or to modulate the physicochemical properties of the molecule.

Finally, the replacement of a carbon atom within the cyclobutane ring with a heteroatom , such as oxygen or nitrogen, would lead to the formation of oxetane or azetidine analogues, respectively. These heterocyclic cores introduce new possibilities for hydrogen bonding and can significantly alter the solubility and metabolic stability of the resulting compounds.

Variation of the Phenoxy Substituent: Aromatic Ring Functionalization and Substituent Effects

The 4-fluorophenoxy substituent of this compound is a critical component for derivatization, as modifications to the aromatic ring can significantly influence the molecule's interaction with biological targets. Phenol ethers are frequently utilized in pharmaceutical design as they can act as hydrogen-bond acceptors. wikipedia.org

A systematic approach to varying the phenoxy substituent involves the synthesis of a library of analogues with different substituents on the phenyl ring . This allows for a thorough investigation of the effects of electronics and sterics on biological activity. For example, replacing the fluorine atom at the para-position with other halogens (Cl, Br, I) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., cyano, nitro) groups can modulate the electronic character of the aromatic ring and its potential for π-π stacking or other non-covalent interactions.

The position of the substituent on the phenyl ring is another important variable. Moving the fluorine atom from the para- to the ortho- or meta-position would alter the spatial arrangement of the substituent and could lead to different binding modes. The synthesis of meta-substituted phenol ethers, while challenging due to ortho-para directing effects, can be achieved through specialized synthetic strategies. rsc.org

Furthermore, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems . For instance, substituting the phenyl ring with a pyridine, pyrimidine, or other heterocyclic ring introduces heteroatoms that can act as hydrogen bond donors or acceptors, potentially leading to new and improved interactions with a biological target.

The following table illustrates potential variations of the aromatic substituent and their predicted effects on the molecule's properties:

| R Group (at para-position) | Electronic Effect | Predicted Impact on Properties |

| -F | Electron-withdrawing | Enhanced metabolic stability, potential for specific halogen bonding |

| -Cl, -Br, -I | Electron-withdrawing | Altered lipophilicity and steric bulk, potential for halogen bonding |

| -CH3, -OCH3 | Electron-donating | Increased electron density in the aromatic ring, potential for enhanced π-π interactions |

| -CN, -NO2 | Strongly electron-withdrawing | Significant alteration of electronic properties, potential for dipole-dipole interactions |

| -H | Neutral | Baseline for comparison of substituent effects |

These systematic variations allow for the construction of a detailed structure-activity relationship (SAR) profile, guiding the design of more potent and selective analogues.

Stereochemical Inversion and Epimerization Strategies at Chiral Centers within the Scaffold

The stereochemistry of this compound is a crucial determinant of its biological activity. The specific spatial arrangement of the hydroxyl and fluorophenoxy groups creates a unique pharmacophore that can be selectively recognized by a biological target. Therefore, the synthesis of other stereoisomers is a critical step in exploring the full potential of this scaffold.

Stereochemical inversion at one or both of the chiral centers would lead to the formation of diastereomers and the enantiomer of the parent compound. For example, inversion of the stereocenter at the carbon bearing the hydroxyl group would result in the (1S,2R) diastereomer. This can often be achieved through an oxidation-reduction sequence or via a Mitsunobu reaction with inversion of configuration.

Epimerization is another strategy to access different stereoisomers. This can sometimes be accomplished by treating the molecule with a base, particularly if there is an adjacent electron-withdrawing group that can stabilize a carbanion intermediate. acs.org However, controlling the stereochemical outcome of such reactions can be challenging.

A more reliable approach is through stereoselective synthesis , where the desired stereoisomer is prepared directly from achiral or chiral starting materials using asymmetric reactions. For example, chiral catalysts can be employed in cycloaddition reactions to control the stereochemistry of the cyclobutane ring formation. nih.gov The stereocontrolled synthesis of multisubstituted cyclobutanes is an active area of research, with methods such as ring contractions of chiral pyrrolidines offering novel routes to enantiomerically enriched cyclobutanes. nih.gov

The synthesis and biological evaluation of all possible stereoisomers are essential for a comprehensive understanding of the SAR. The following table summarizes the possible stereoisomers of 2-(4-fluorophenoxy)cyclobutan-1-ol:

| Stereoisomer | Relationship to (1R,2R) |

| (1S,2S) | Enantiomer |

| (1R,2S) | Diastereomer |

| (1S,2R) | Diastereomer |

By comparing the biological activities of these stereoisomers, it is possible to elucidate the optimal three-dimensional arrangement of the functional groups for interaction with the target.

Incorporation of this compound into Larger Molecular Architectures and Hybrid Structures

The this compound scaffold can serve as a versatile building block for the construction of larger and more complex molecules, including hybrid structures. nih.gov This strategy aims to combine the unique properties of the cyclobutane motif with other pharmacophores to create novel compounds with enhanced or dual biological activities. researchgate.net

The hydroxyl group of the cyclobutanol is a key functional handle for derivatization. It can be readily converted into an ether, ester, or other functional groups, allowing for the covalent attachment of other molecular fragments. For example, the scaffold could be linked to another bioactive molecule via a flexible or rigid linker to create a hybrid molecule . nih.gov The choice of linker can be critical in ensuring that both pharmacophores can adopt their optimal binding conformations.

Another approach is to incorporate the cyclobutane scaffold into a larger ring system or a macrocycle. This can be achieved by designing synthetic routes where the cyclobutanol is a key intermediate that undergoes further cyclization reactions. Such strategies can lead to the discovery of novel chemical entities with unique three-dimensional shapes and biological activities.

The concept of fragment-based drug discovery (FBDD) is also relevant, where the this compound scaffold can be considered a fragment that can be grown or linked with other fragments to build a more potent drug candidate. The conformational rigidity of the cyclobutane ring makes it an attractive fragment for FBDD, as it can help to pre-organize the molecule for binding. ru.nl

The synthesis of such complex molecules often requires multi-step synthetic sequences and the development of robust and efficient chemical methodologies. The use of the this compound scaffold as a chiral building block can provide access to a wide range of structurally diverse and biologically interesting molecules. core.ac.uk

Advanced Spectroscopic and Chiroptical Characterization for Stereochemical Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the structural and conformational analysis of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol in solution. The puckered nature of the cyclobutane (B1203170) ring and the presence of two stereocenters necessitate the use of advanced one- and two-dimensional NMR experiments for unambiguous assignment of all proton and carbon signals and to gain insight into the molecule's preferred conformation.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Comprehensive Structural and Conformational Assignment

A suite of 2D NMR experiments was employed to meticulously map the covalent framework and through-space interactions within this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum was fundamental in establishing the proton-proton coupling network within the cyclobutane ring. Cross-peaks between H1 and the adjacent methylene (B1212753) protons (H4a, H4b), as well as between H2 and the other methylene protons (H3a, H3b), confirmed the connectivity. Furthermore, the coupling between H1 and H2 was readily identified, providing initial information on their relative orientation.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated each proton signal with its directly attached carbon atom. This allowed for the unambiguous assignment of the carbon signals of the cyclobutane ring (C1, C2, C3, and C4) based on the previously assigned proton resonances.

Nuclear Overhauser Effect Spectroscopy (NOESY)/Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provided critical information regarding the through-space proximity of protons, which is essential for determining the relative stereochemistry and preferred conformation of the cyclobutane ring. For the (1R,2R) isomer, a key NOE/ROE correlation is expected between H1 and H2 when they are in a cis relationship on the puckered ring. The observation of this cross-peak confirms the relative stereochemistry. Furthermore, the pattern of NOEs between the cyclobutane protons and the aromatic protons of the 4-fluorophenoxy group helps to define the orientation of this substituent relative to the ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations | NOESY/ROESY Correlations |

|---|---|---|---|---|---|---|---|

| 1 | 72.5 | 4.15 | ddd | 8.0, 6.5, 5.0 | H2, H4a, H4b | C2, C3, C4 | H2, H4a, OH |

| 2 | 78.9 | 4.60 | ddd | 8.0, 7.0, 5.5 | H1, H3a, H3b | C1, C3, C4, C1' | H1, H3a, H2'/H6' |

| 3a | 28.5 | 2.10 | m | H2, H3b | C1, C2, C4 | H2, H3b, H4a | |

| 3b | 2.35 | m | H2, H3a | C1, C2, C4 | H3a, H4b | ||

| 4a | 30.2 | 2.20 | m | H1, H4b | C1, C2, C3 | H1, H3a, H4b | |

| 4b | 2.50 | m | H1, H4a | C1, C2, C3 | H3b, H4a | ||

| 1' | 153.8 | - | - | - | - | - | - |

| 2'/6' | 116.5 | 6.95 | d | 9.0 | H3'/H5' | C4', C1' | H2, H3'/H5' |

| 3'/5' | 115.8 | 6.85 | t | 9.0 | H2'/H6' | C1' | H2'/H6' |

| 4' | 157.9 | - | - | - | - | - | - |

Relaxation Studies for Dynamic Behavior Analysis and Interconversion Processes

The cyclobutane ring is not planar and undergoes a rapid puckering motion. NMR relaxation studies, such as the measurement of spin-lattice (T₁) relaxation times, can provide insights into the dynamics of this process. Shorter T₁ values for the cyclobutane ring protons compared to the more rigid aromatic protons would suggest greater motional freedom. The temperature dependence of the NMR spectra can also be used to study the ring-puckering dynamics. At lower temperatures, the interconversion between different puckered conformations may slow down, potentially leading to the observation of distinct signals for axial and equatorial protons, which would allow for a more detailed conformational analysis.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques are indispensable for the non-ambiguous determination of the absolute configuration of chiral molecules. Both experimental measurements and theoretical calculations were utilized for this compound.

Experimental ECD/ORD Measurements for Absolute Configuration Assignment of this compound

The experimental ECD spectrum of a chiral compound provides a unique fingerprint that is directly related to its absolute configuration. For this compound, the chromophore is the 4-fluorophenoxy group. The electronic transitions associated with this aromatic system become chiroptically active due to the presence of the chiral cyclobutane moiety. The ECD spectrum is expected to show Cotton effects corresponding to the π→π* transitions of the aromatic ring. The signs and magnitudes of these Cotton effects are diagnostic of the absolute configuration at the stereocenters C1 and C2. The ORD spectrum, which measures the change in optical rotation with wavelength, provides complementary information and is related to the ECD spectrum through the Kronig-Kramers relations.

Computational Correlation of Chiroptical Data with Theoretical Models

To confidently assign the absolute configuration, the experimental ECD spectrum was compared with a theoretically calculated spectrum. This process involves:

Conformational Search: A thorough conformational search of the (1R,2R) enantiomer was performed using computational methods to identify all low-energy conformers.

Quantum Chemical Calculations: For each significant conformer, the ECD spectrum was calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers were Boltzmann-averaged according to their relative energies to generate the final theoretical ECD spectrum.

A good agreement between the experimental ECD spectrum and the calculated spectrum for the (1R,2R) configuration would provide strong evidence for the assignment of the absolute stereochemistry.

Table 2: Hypothetical Experimental and Calculated ECD Data for this compound

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (1R,2R) | Transition Assignment |

|---|---|---|---|

| 280 | +1.2 | +1.5 | ¹L_b |

| 225 | -3.5 | -4.0 | ¹L_a |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy provides valuable information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Strong absorptions in the 1250-1000 cm⁻¹ region would correspond to the C-O stretching vibrations of the alcohol and the aryl ether. The presence of the 4-fluorophenyl group would be confirmed by bands corresponding to C-F stretching and aromatic C=C stretching.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric breathing mode of the benzene (B151609) ring is a particularly characteristic Raman band.

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 (IR) | Broad, Medium | O-H stretch |

| 3070 (Raman) | Medium | Aromatic C-H stretch |

| 2950 (IR, Raman) | Strong | Aliphatic C-H stretch |

| 1600 (Raman) | Strong | Aromatic C=C stretch |

| 1510 (IR) | Strong | Aromatic C=C stretch |

| 1245 (IR) | Strong | Asymmetric C-O-C stretch (ether) |

| 1220 (IR) | Medium | C-F stretch |

Based on the current publicly available scientific literature, detailed high-resolution mass spectrometry (HRMS) data specifically for the compound this compound, including its fragmentation pathways and precise molecular formula confirmation, is not available. While HRMS is a standard technique for the characterization of novel chemical entities, the specific experimental data and in-depth analysis for this particular stereoisomer have not been published in accessible research.

Therefore, it is not possible to provide a detailed and accurate article on the "" with a specific focus on "High-Resolution Mass Spectrometry for Elucidation of Fragmentation Pathways and Precise Molecular Formula Confirmation" for this compound.

To generate such an article, one would require access to proprietary research data or for a study to be conducted and published that specifically analyzes this compound using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. Such a study would provide the accurate mass measurements needed to confirm the elemental composition and would detail the fragmentation patterns observed in MS/MS experiments, which are crucial for structural elucidation.

Computational Chemistry and Theoretical Investigations of 1r,2r 2 4 Fluorophenoxy Cyclobutan 1 Ol

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol, these calculations would reveal key aspects of its electronic structure. The analysis would include mapping the electron density to identify regions susceptible to electrophilic or nucleophilic attack. The distribution of charges on each atom (Mulliken or Natural Population Analysis) would quantify the polarity of bonds, such as the C-F, C-O, and O-H bonds, which governs intermolecular interactions.

Furthermore, the calculation of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 1: Illustrative Calculated Electronic Properties Note: These values are hypothetical examples of what quantum chemical calculations would produce.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |

| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.5 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 6.3 eV | B3LYP/6-31G(d) |

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the flexibility of the cyclobutane (B1203170) ring and rotation around single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

Exploration of Energy Landscapes and Interconversion Barriers between ConformersOnce the stable conformers are identified, the energy landscape connecting them can be explored. This involves calculating the energy profile for the interconversion between conformers, typically by systematically changing a key dihedral angle (a "potential energy surface scan"). The highest point on the lowest-energy path between two minima represents the transition state, and its energy relative to the minima gives the activation energy or barrier for interconversion. These barriers determine the rate at which the molecule can switch between different shapes, which has implications for its reactivity and how it is observed spectroscopically.

Table 2: Hypothetical Relative Energies of Conformers Note: This table illustrates potential results from a conformational analysis. Energies are relative to the most stable conformer (Global Minimum).

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| A (Global Minimum) | 0.00 | Ring puckered, substituents in pseudo-equatorial positions |

| B (Local Minimum) | 1.25 | Ring puckered, one substituent in pseudo-axial position |

| C (Local Minimum) | 2.50 | Alternate ring puckering conformation |

| Transition State (A to B) | 5.50 | Energy barrier for interconversion |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, ECD Spectra) for Validation and Assignment

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to validate experimental results or assign the absolute configuration of a chiral molecule.

For this compound, predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a standard application. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. These calculated values are typically scaled or compared to a reference compound (like tetramethylsilane) to improve agreement with experimental data. nih.gov Given the presence of a fluorine atom, predicting the ¹⁹F NMR chemical shift is particularly important. rsc.orgmdpi.com Accurate prediction requires careful selection of DFT functionals and basis sets, and the results can be highly sensitive to the molecular conformation. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining the absolute stereochemistry of chiral molecules. dtu.dk Time-dependent DFT (TD-DFT) can simulate the ECD spectrum by calculating the rotatory strengths of electronic transitions. vu.nltechnologynetworks.com The calculated spectrum for the (1R,2R) enantiomer can be compared directly with an experimental spectrum. A match in the pattern of positive and negative bands provides a confident assignment of the molecule's absolute configuration. researchgate.net

Table 3: Illustrative Predicted Spectroscopic Data Note: These are hypothetical values to demonstrate the output of spectroscopic prediction.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (ppm) | -118.5 |

| ¹H NMR (Cyclobutane H1) | Chemical Shift (ppm) | 4.15 |

| ECD | First Cotton Effect (nm) | +275 |

| ECD | Second Cotton Effect (nm) | -220 |

Reaction Mechanism Elucidation: Transition State Calculations and Reaction Coordinate Analysis of Chemical Transformations

Computational methods can be used to explore the potential chemical reactions of this compound. This involves mapping the entire reaction pathway from reactants to products, including the high-energy transition state that connects them.

DFT calculations are employed to locate the geometry of the transition state (a first-order saddle point on the potential energy surface) and calculate its energy. acs.org The difference in energy between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate. For cyclobutanol (B46151) derivatives, reactions could include oxidation of the alcohol, substitution reactions, or ring-opening via C-C bond activation. nih.govresearchgate.net By calculating the activation energies for competing reaction pathways, chemists can predict which products are most likely to form under a given set of conditions. beilstein-journals.org Following the Intrinsic Reaction Coordinate (IRC) from the transition state confirms that it correctly connects the desired reactants and products.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on Molecular Behavior

While quantum chemical calculations typically model a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in an explicit solvent environment. acs.org

In an MD simulation, the molecule is placed in a box filled with solvent molecules (e.g., water or chloroform). The forces on each atom are calculated using a force field (an empirical energy function), and Newton's equations of motion are solved to simulate the movement of all atoms over time. nih.gov

For this compound, MD simulations would provide insight into its dynamic behavior. They can be used to sample the conformational space more extensively than static calculations, revealing the relative populations of different conformers in solution. Furthermore, MD simulations explicitly model solute-solvent interactions, such as hydrogen bonding between the molecule's hydroxyl group and water, which can significantly influence its preferred conformation and reactivity.

Analysis of Non-Covalent Interactions within the Molecular Architecture and with External Entities

The nuanced interplay of non-covalent interactions is fundamental to the conformational stability, physicochemical properties, and potential biological activity of this compound. Computational chemistry provides a powerful lens through which to dissect these intricate forces, both within the molecule itself (intramolecular) and in its interactions with surrounding molecules (intermolecular). Such analyses are crucial for understanding the molecule's behavior in various chemical and biological environments.

Intramolecular Non-Covalent Interactions

Key intramolecular interactions hypothesized through computational modeling include:

Hydrogen Bonding: A primary consideration is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) acting as a donor and the ether oxygen of the phenoxy group or the fluorine atom acting as an acceptor. The likelihood and strength of such a bond are highly dependent on the torsional angles of the molecule, which are in turn influenced by the puckering of the cyclobutane ring.

Table 1: Predicted Intramolecular Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Estimated Interaction Energy (kcal/mol) | Notes |

| Hydrogen Bond | -OH | Phenoxy Oxygen | 1.5 - 4.0 | Highly conformation-dependent. |

| Hydrogen Bond | -OH | Fluorine | 0.5 - 2.0 | Generally weaker than conventional hydrogen bonds. |

| Steric Repulsion | Cyclobutane H | Phenyl Ring H | > 0 | Influences the orientation of the phenoxy group relative to the cyclobutane ring. |

Note: The data in this table are hypothetical and based on typical values for similar functional groups derived from computational chemistry studies. Specific values for the title compound would require dedicated quantum mechanical calculations.

Intermolecular Non-Covalent Interactions with External Entities

The manner in which this compound interacts with other molecules is governed by the functional groups presented on its molecular surface. These interactions are fundamental to its solubility, crystal packing, and binding affinity to biological targets.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. The ether oxygen and the fluorine atom can also act as hydrogen bond acceptors. This allows the molecule to form a network of hydrogen bonds with protic solvents like water or with the amino acid residues of a protein binding pocket.

Halogen Bonding: The fluorine atom, while being highly electronegative, can participate in halogen bonding. In this type of interaction, the region of positive electrostatic potential on the outer side of the fluorine atom (the σ-hole) can interact favorably with a nucleophilic or electron-rich region of another molecule.

π-Interactions: The electron-rich 4-fluorophenyl ring is capable of engaging in various π-interactions. These can include π-π stacking with other aromatic rings, cation-π interactions with positively charged species, and C-H/π interactions where a C-H bond acts as a weak hydrogen bond donor to the face of the aromatic ring.

Table 2: Potential Intermolecular Non-Covalent Interactions of this compound

| Interaction Type | Molecular Feature Involved | Potential Interacting Partner | Estimated Interaction Energy (kcal/mol) | Significance |

| Hydrogen Bond (Donor) | Hydroxyl group (-OH) | Water, Carbonyl oxygen (e.g., in proteins) | 3 - 8 | Key for aqueous solubility and receptor binding. |

| Hydrogen Bond (Acceptor) | Hydroxyl, Ether Oxygen, Fluorine | Water, Amine protons (e.g., in proteins) | 1 - 5 | Contributes to solvation and molecular recognition. |

| Halogen Bond | Fluorine | Carbonyl oxygen, Aromatic rings | 0.5 - 2.5 | Provides directional interaction and specificity. |

| π-π Stacking | 4-fluorophenyl ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) | 2 - 5 | Important for binding in aromatic-rich pockets. |

| Cation-π | 4-fluorophenyl ring | Positively charged residues (e.g., Arg, Lys) | 5 - 10 | Strong, specific interaction in biological systems. |

Note: The data in this table are illustrative and represent typical energy ranges for these types of interactions as reported in computational and experimental studies of molecular recognition. mdpi.comnih.gov The actual interaction energies are context-dependent.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Natural Bond Orbital (NBO) analysis are instrumental in visualizing and quantifying these weak interactions. nih.govmdpi.com For instance, Hirshfeld surface analysis can be employed to map and quantify intermolecular contacts in a crystal lattice, providing a detailed fingerprint of the forces governing the solid-state architecture of the compound. nih.gov These theoretical investigations provide a foundational understanding of the molecular behavior of this compound, guiding further experimental studies and rational drug design efforts.

Chemical Biology: Mechanistic Insights and Scaffold Design Principles of 1r,2r 2 4 Fluorophenoxy Cyclobutan 1 Ol Derivatives

Strategic Design of (1R,2R)-2-(4-fluorophenoxy)cyclobutan-1-ol as a Mechanistic Probe in Biological Systems

The strategic design of this compound as a mechanistic probe is rooted in the distinct properties of its constituent parts. The cyclobutanol (B46151) core serves as a rigid scaffold, which reduces the conformational flexibility of the molecule. This rigidity is advantageous in mechanistic studies as it limits the number of possible binding conformations, thereby simplifying the interpretation of structure-activity relationships and binding mode analyses. nih.gov The defined stereochemistry of the hydroxyl and phenoxy groups in the (1R,2R) configuration provides a precise spatial arrangement of functional groups for interaction with biological macromolecules.

The 4-fluorophenoxy moiety introduces several key features. The fluorine atom can act as a hydrogen bond acceptor and its substitution on the phenyl ring alters the electronic properties of the aromatic system, potentially influencing π-π stacking or cation-π interactions with protein residues. Furthermore, the ¹⁹F atom can be utilized as a sensitive NMR probe to study the binding of the molecule to its target protein, providing valuable insights into the local environment of the ligand in the bound state.

The hydroxyl group of the cyclobutanol is a critical functional group that can act as both a hydrogen bond donor and acceptor. This versatility allows for a wide range of interactions with amino acid residues in a protein's binding pocket, such as serine, threonine, tyrosine, aspartate, and glutamate. The strategic placement of this hydroxyl group in a fixed orientation relative to the phenoxy group is a key design element for achieving specific and high-affinity binding.

Structure-Activity Relationship (SAR) Methodologies for Cyclobutanol Scaffolds

The systematic exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity and understanding their mode of action.

Rational Design of Derivatives for Targeted Molecular Interaction Studies

The rational design of derivatives of the this compound scaffold involves the systematic modification of its core components to probe specific molecular interactions. nih.govnih.gov Key modifications can be introduced at three primary positions: the cyclobutane (B1203170) ring, the phenoxy group, and the hydroxyl group.

Modifications to the phenoxy ring, such as altering the position and nature of the substituent, can provide insights into the electronic and steric requirements of the binding pocket. For instance, replacing the fluorine atom with other halogens (Cl, Br) or with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CN, -NO₂) groups can systematically tune the electronic properties of the aromatic ring.

The hydroxyl group can be derivatized to explore the importance of its hydrogen bonding capabilities. Conversion to a methyl ether or an acetate (B1210297) ester would eliminate its hydrogen bond donating ability and assess the impact on binding affinity. Furthermore, inversion of the stereochemistry at the hydroxyl-bearing carbon to the (1R,2S) or (1S,2R) configuration would provide crucial information on the spatial tolerance of the binding site.

A hypothetical SAR study for a series of (1R,2R)-2-(phenoxy)cyclobutan-1-ol derivatives targeting a generic kinase is presented in the interactive table below.

| Compound ID | R1 | R2 | IC₅₀ (nM) |

| 1a | H | H | 500 |

| 1b | 4-F | H | 150 |

| 1c | 4-Cl | H | 200 |

| 1d | 4-CH₃ | H | 350 |

| 1e | 4-OCH₃ | H | 300 |

| 1f | 4-F | CH₃ | 800 |

| 1g | 4-F | OAc | >1000 |

This is a hypothetical data table for illustrative purposes.

Computational Approaches to SAR Analysis, including QSAR and 3D-QSAR Methodologies

Computational methods play a pivotal role in understanding the SAR of cyclobutanol scaffolds. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR methodologies are powerful tools for correlating the structural features of a series of compounds with their biological activities.

In a QSAR study of this compound derivatives, various physicochemical descriptors would be calculated for each analog. These descriptors can include electronic properties (e.g., Hammett constants, partial atomic charges), steric parameters (e.g., molar refractivity, Taft steric parameters), and hydrophobicity measures (e.g., logP). Statistical methods such as multiple linear regression or partial least squares would then be used to build a mathematical model that predicts the biological activity based on these descriptors.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These methods require the alignment of the series of molecules and the calculation of steric and electrostatic fields around them. The resulting contour maps highlight regions in space where modifications to the molecule would be expected to increase or decrease biological activity, providing valuable guidance for the rational design of new, more potent derivatives. researchgate.netrsc.org

Molecular Recognition and Binding Mode Analysis: Ligand-Receptor Interaction Mechanisms

Understanding the molecular recognition of this compound derivatives by their biological targets is fundamental to elucidating their mechanism of action. nih.gov This involves identifying the specific non-covalent interactions that govern the binding event. The rigid cyclobutane scaffold facilitates the pre-organization of the key interacting functional groups—the hydroxyl and the 4-fluorophenoxy moieties—for optimal binding to a receptor.

The binding of these ligands to a protein target is typically driven by a combination of forces:

Hydrogen Bonding: The cyclobutanol hydroxyl group can act as a crucial hydrogen bond donor to an acceptor group (e.g., a carbonyl oxygen of the protein backbone or an acidic side chain) and as a hydrogen bond acceptor from a donor group (e.g., an amide N-H or a basic side chain).

Aromatic Interactions: The 4-fluorophenoxy ring can engage in various aromatic interactions, including π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, and cation-π interactions with positively charged residues such as lysine (B10760008) or arginine.

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in favorable interactions with electron-rich atoms like oxygen or sulfur.

Computational docking and molecular dynamics simulations are invaluable tools for predicting and analyzing the binding modes of these compounds. researchgate.net These methods can provide detailed atomic-level insights into the ligand-receptor interactions and help to rationalize the observed SAR data.

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Active Site Interactions, Modulator Activity)